1-Chloro-4-(4-methoxyphenoxy)benzene

Description

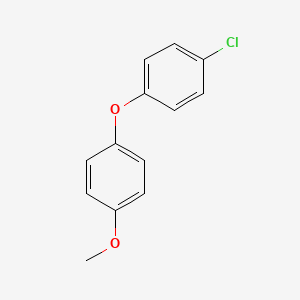

This compound is notable for its crystalline forms, which have been patented for pharmaceutical applications, particularly in the synthesis of glucopyranosyl derivatives for diabetes treatment . Its structure combines electron-donating (methoxy) and electron-withdrawing (chloro) groups, influencing its reactivity and physical properties.

Properties

CAS No. |

40843-46-7 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

1-chloro-4-(4-methoxyphenoxy)benzene |

InChI |

InChI=1S/C13H11ClO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |

InChI Key |

LDSWCHHBUKZOCS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-chloro-4-(4-methoxyphenoxy)benzene but differ in substituents, leading to distinct chemical behaviors:

Physical and Spectroscopic Properties

- NMR Data: 1-Chloro-4-(2-fluoropropyl)benzene: ¹⁹F NMR δ -180 ppm (CF₂), ¹³C NMR δ 115 ppm (C-F) . 1-Chloro-4-(trifluoromethyl)benzene: Distinct ¹³C shifts due to strong electron-withdrawing effects .

- Crystallinity: The methoxyphenoxy compound’s crystalline form is stabilized by hydrogen bonding and π-π interactions, critical for its pharmaceutical use . Analogues like 1-chloro-4-(trichloromethyl)benzene exhibit lower symmetry, reducing crystallinity .

Key Differentiators of this compound

- Electronic Effects : The juxtaposition of methoxy (electron-donating) and chloro (electron-withdrawing) groups creates a unique electronic profile, enhancing stability and reactivity in pharmaceutical contexts.

- Synthetic Complexity : Its synthesis is more finicky compared to nitro or alkyl-substituted analogues, requiring optimization of bases and solvents .

- Biological Relevance : Only this compound has documented therapeutic applications, underscoring its niche in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.